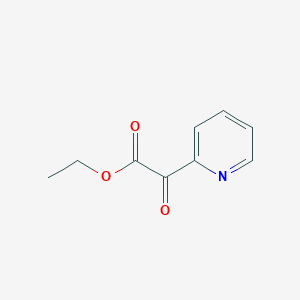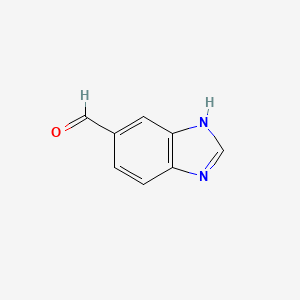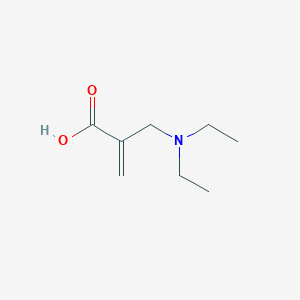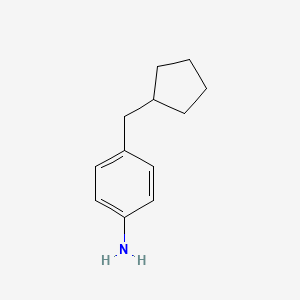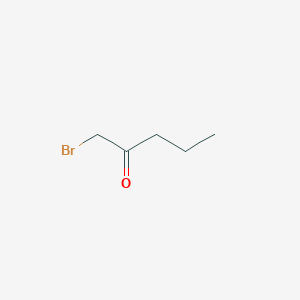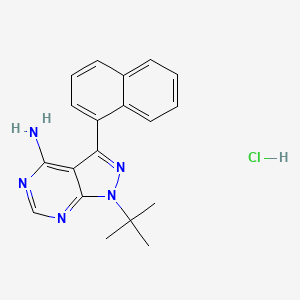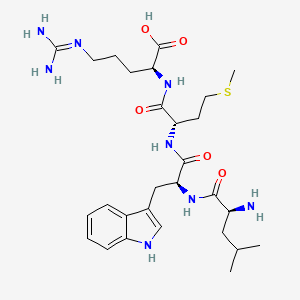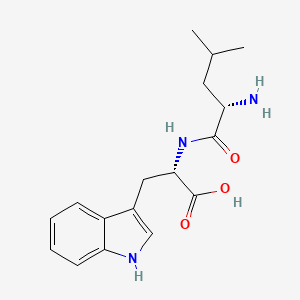
H-Leu-Trp-OH
描述
H-Leu-Trp-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This peptide is a combination of three amino acids: leucine, tryptophan, and histidine, and is commonly used in research studies to investigate the mechanism of action and physiological effects of peptides.
科学研究应用
生物医学和材料科学应用: Rasale 等人 (2014) 的一项研究证明了在蓝色发光肽纳米纤维进化中使用类似肽 Nmoc-Leu-Trp-OH。这对生物医学和材料科学应用都有影响,特别是在生物相容材料和传感器的开发中。
化学反应动力学: Scheiner 和 Kar (2010) 进行了一项研究,分析了蛋白质 C-H 键对 OH 自由基 H 原子抽象的反应性,使用了一个 Leu 二肽 Scheiner & Kar, 2010。这项研究对于理解生物系统中的化学反应动力学具有重要意义。
分子动力学和反应机理: Ree 和 Shin (1996) 的研究调查了气相原子氧与钨表面化学吸附氢原子的反应,提供了对分子动力学和反应机理的见解,这对于催化和表面化学研究至关重要。
生化研究和治疗应用: Abiko、Onodera 和 Sekino (1979) 从尿毒症液中分离出一种含 Trp 的五肽 H-Asp-Leu-Trp-Gln-Lys-OH,并研究了其结构和生物活性 Abiko, Onodera, & Sekino, 1979。此类肽具有潜在的治疗应用,对于生化研究也很重要。
环境化学: 如 Gligorovski 等人 (2015) 所讨论的,对环境系统中羟基自由基 (OH) 的研究是 H-Leu-Trp-OH 相关研究可能相关的另一个领域。了解羟基自由基的行为对于环境化学至关重要,特别是在大气和水化学中。
安全和危害
作用机制
Target of Action
H-Leu-Trp-OH is a dipeptide Peptides can act as either agonists or antagonists by binding to receptors on the cell surface .
Mode of Action
Generally, peptides interact with their targets, leading to a series of biochemical reactions that result in changes at the cellular level .
Biochemical Pathways
It’s worth noting that the amino acid tryptophan (trp) is involved in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-ht) . A significant fraction of Trp enters the kynurenic pathway, which is catalyzed by the hepatic enzyme tryptophan 2,3-dioxygenase (TDO) and the extrahepatic enzyme indoleamine 2,3-dioxygenase (IDO) .
Result of Action
Peptides generally exhibit greater efficacy with well-defined mechanisms of action, making them relatively easier to identify .
属性
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVUABVGYYSDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965889 | |
| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5156-22-9 | |
| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was H-Leu-Trp-OH included in the study on bitter masking agents?
A1: this compound, a dipeptide composed of Leucine (Leu) and Tryptophan (Trp), was employed as a model bitter compound in this study []. The researchers aimed to assess the effectiveness of various short-chain gingerdione derivatives in masking the bitterness of different substances.
Q2: Did the gingerdione derivatives successfully mask the bitterness of this compound?
A2: The study revealed that while some gingerdione derivatives like 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione effectively reduced the bitterness of caffeine and quinine, they did not exhibit a similar effect on this compound []. This suggests that the bitterness-masking mechanism of these compounds might be specific to certain types of bitter molecules and not universally applicable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



